molecular formula C9H9ClO3 B182470 Methyl 3-chloro-4-methoxybenzoate CAS No. 37908-98-8

Methyl 3-chloro-4-methoxybenzoate

Cat. No. B182470
CAS RN: 37908-98-8
M. Wt: 200.62 g/mol
InChI Key: PINQDVFQCCFACD-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.619 . It is also known by other names such as “Benzoic acid, 3-chloro-4-methoxy-, methyl ester”, “3-Cl-4-CH3O-C6H3-COOCH3”, and "methyl 3-chloro-p-anisate" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-4-methoxybenzoate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-4-methoxybenzoate” is a solid compound . It has a molecular weight of 200.62 .

Scientific Research Applications

  • Isolation from Marine Fungi : Methyl 3-chloro-4-methoxybenzoate has been isolated from marine endophytic fungi, demonstrating potential for antitumor and antimicrobial activities (Xia et al., 2011).

  • Chemical Transformation Studies : This compound has been studied for its chemical transformations. For example, its reduction from methyl 4-methoxy-3-nitrobenzoate was explored to yield methyl 3-amino-2-chloro-4-methoxybenzoate (Chandler et al., 1964).

  • Oxidation Experiments : It has been used in laboratory experiments emphasizing the structural elucidation of organic compounds, such as in the pH-controlled oxidation of 4′-methoxyacetophenone (Ballard, 2010).

  • Volatile Compound Analysis : In the study of volatile compounds emitted by ticks, this chemical was part of the artificial tick mixture used in solid-phase microextraction methods (Zahradníčková & Bouman, 2006).

  • Thermochemical Properties : Its related compounds, methyl 2- and 4-methoxybenzoates, have been studied for their structural and thermochemical properties (Flores et al., 2019).

  • Role in Metoclopramide Synthesis : It has been implicated in the synthesis of metoclopramide, a medication used primarily to treat nausea (Murakami et al., 1971).

  • Synthesis of Quinazoline Derivatives : It served as a precursor in the synthesis of quinazoline derivatives, which have potential pharmaceutical applications (Wang et al., 2015).

  • Investigation in Aromatic Halogenation : The compound was used in aromatic halogenation reactions, demonstrating the versatility of its derivatives in organic synthesis (Hirose et al., 2019).

  • Polyaniline Doping : In the field of materials science, it's related compounds, like 2-methoxybenzoic acid, were explored as dopants for polyaniline, a conductive polymer (Amarnath & Palaniappan, 2005).

  • Metabolism in Bacteria : Its metabolic pathway in bacteria was studied, which is crucial for understanding its environmental impact and potential biotechnological applications (Deweerd et al., 1988).

Safety And Hazards

The safety data sheet for “Methyl 3-chloro-4-methoxybenzoate” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl 3-chloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINQDVFQCCFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191345
Record name Methyl 3-chloro-p-anisate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-methoxybenzoate

CAS RN

37908-98-8
Record name Methyl 3-chloro-4-methoxybenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-p-anisate
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Record name Methyl 3-chloro-p-anisate
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Record name Methyl 3-chloro-p-anisate
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Record name METHYL 3-CHLORO-P-ANISATE
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Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-4-hydroxybenzoic acid (3.45 g, 20 mmol) in N,N-dimethylformamide (10 mL) were added potassium carbonate (6.9 g, 50 mmol) and methyl iodide (large excess) and the mixture was stirred at 60° C. for 2 h. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (4.0 g, 100%).
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100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a cooled solution of 14.5 g. (0.078 mol.) of 3-chloro-4-hydroxybenzoic acid methyl ester and 4.0 g. (0.1 mol.) of sodium hydroxide in 100 ml. of water was dropwise added 9.8 g. (7.3 ml., 0.079 mol.) of dimethyl sulfate. The reaction mixture was refluxed for two hours. After cooling, ether was added and the layers were separated. The organic phase was washed with water, dilute sulfuric acid and water, dried (Na2SO4) and concentrated in vacuo to give 3-chloro-4-methoxybenzoic acid methyl ester, m.p. 72°-74°.
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0.078 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.